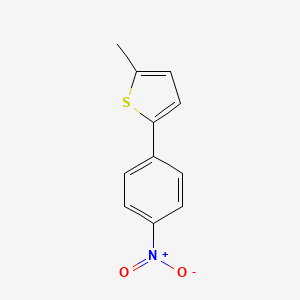

2-Methyl-5-(4-nitrophenyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2-methyl-5-(4-nitrophenyl)thiophene |

InChI |

InChI=1S/C11H9NO2S/c1-8-2-7-11(15-8)9-3-5-10(6-4-9)12(13)14/h2-7H,1H3 |

InChI Key |

VTPIAJAAEUQPNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of 2 Methyl 5 4 Nitrophenyl Thiophene

Established Synthetic Pathways for 2-Methyl-5-(4-nitrophenyl)thiophene and its Key Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Thiophene Linkages, including Suzuki-Miyaura Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of aryl-thiophene bonds, offering a versatile and efficient method for synthesizing compounds like this compound. The Suzuki-Miyaura reaction, in particular, has been widely employed. youtube.comnih.gov This reaction typically involves the coupling of an aryl boronic acid with a halogenated thiophene (B33073), or vice versa, in the presence of a palladium catalyst and a base. youtube.comnih.gov

For the synthesis of 2-(4-nitrophenyl)thiophene, a Suzuki-Miyaura coupling reaction can be performed between 2-bromothiophene (B119243) and 4-nitrophenylboronic acid. youtube.com The palladium catalyst, often in the form of Pd(PPh₃)₄ or other palladium complexes, facilitates the reaction. d-nb.info The general mechanism involves the oxidative addition of the palladium catalyst to the halothiophene, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. youtube.com Researchers have explored various reaction conditions to optimize yields, including the choice of catalyst, base, and solvent. mdpi.comacs.org For instance, the use of phosphine-free bis(alkoxo)palladium complexes has been shown to be effective for the direct C-H arylation of thiophenes. organic-chemistry.org

The Suzuki-Miyaura reaction has been successfully used to synthesize a variety of aryl-substituted thiophenes with high yields. youtube.comresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. mdpi.comacs.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl-Thiophenes

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-(4-Nitrophenyl)thiophene | - |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76 d-nb.info |

| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 2,5-Diisopropenylthiophene | - |

| 2,3,4-Tribromothiophene | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-Aryl-3,4-dibromothiophenes | - researchgate.net |

Data compiled from various research articles. Yields are dependent on specific reaction conditions.

One-Pot Synthesis Approaches for Substituted Thiophenes

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. sioc-journal.cnacs.orgacs.org Several one-pot methods have been developed for the synthesis of substituted thiophenes. These methods often involve the sequential addition of reagents to a single reaction vessel, allowing for the formation of complex molecules in a single operation. acs.orgacs.org

One such approach involves the reaction of a ketone with an activated nitrile and elemental sulfur in the presence of a base, a variation of the Gewald aminothiophene synthesis. derpharmachemica.com Another strategy utilizes the condensation of (het)aryl active methylene (B1212753) ketones with (het)aryl dithioesters, followed by S-alkylation and intramolecular cyclization to afford highly functionalized thiophenes. acs.org One-pot procedures for synthesizing benzo[b]thiophenes from o-halo-substituted ethynylbenzenes have also been reported. acs.org These methods provide convenient access to a wide range of thiophene derivatives from readily available starting materials. sioc-journal.cnresearchgate.net

Synthesis of Specific Analogues

The synthesis of specific analogues of this compound, such as those with additional functional groups, often requires tailored synthetic routes.

3-bromo-2-methyl-5-(4-nitrophenyl)thiophene: The introduction of a bromine atom at the 3-position of the thiophene ring can be achieved through various bromination methods. Direct bromination of this compound could be a possible route, although regioselectivity might be a challenge. Alternatively, a more controlled approach would involve the synthesis of a 3-bromothiophene (B43185) precursor followed by the introduction of the methyl and nitrophenyl groups. For instance, 2,3,5-tribromothiophene (B1329576) can be selectively functionalized. google.com The synthesis of 3-bromothiophene itself can be achieved through the isomerization of 2-bromothiophene. google.com

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This highly substituted thiophene can be synthesized via the Gewald reaction. derpharmachemica.comnih.gov This reaction involves the condensation of 1-(4-nitrophenyl)propan-2-one with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base like n-butylamine. chemicalbook.comachemblock.commanchesterorganics.comsigmaaldrich.com The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. derpharmachemica.com

Table 2: Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Product | Yield (%) |

| 1-(4-Nitrophenyl)propan-2-one | Ethyl cyanoacetate | Sulfur | n-Butylamine | Ethanol | Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate | 85.0 chemicalbook.com |

This data is based on a specific reported procedure.

Investigation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Thiophene Ring Formation and Functionalization Reactions

The formation of the thiophene ring can proceed through several mechanistic pathways, depending on the chosen synthetic method.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.orgpharmaguideline.com The mechanism is believed to involve the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular condensation and dehydration to form the thiophene ring. organic-chemistry.org However, the exact mechanism is still a subject of investigation, with the possibility of furan (B31954) intermediates being formed and subsequently converted to thiophenes. organic-chemistry.org

Gewald Aminothiophene Synthesis: The mechanism of the Gewald reaction begins with a Knoevenagel condensation between an α-methylene ketone and an activated nitrile. derpharmachemica.com This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile, which then undergoes an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. derpharmachemica.com

Fiesselmann Thiophene Synthesis: This synthesis involves the condensation of thioglycolic acid with α,β-acetylenic esters. derpharmachemica.comyoutube.com The reaction proceeds through a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular condensation to form the thiophene ring. derpharmachemica.com

Functionalization reactions, such as the Suzuki-Miyaura coupling, have well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. youtube.comnih.gov

Influence of Catalytic Systems and Reaction Conditions on Synthetic Efficiency and Selectivity

The efficiency and selectivity of thiophene synthesis are highly dependent on the catalytic system and reaction conditions.

For thiophene ring formation, the choice of catalyst can also be critical. In the synthesis of thiophene from furan and hydrogen sulfide, alumina-supported catalysts with Lewis acid sites have been found to be more efficient than proton donor catalysts. researchgate.net The strength of the Lewis acid sites can influence the rate of thiophene formation. researchgate.net Novel catalysts, such as chromium-substituted iron oxide hydroxide, have been developed to enable thiophene synthesis at lower temperatures. rsc.org

The reaction temperature, concentration of reactants, and reaction time are also key parameters that need to be optimized to achieve high yields and selectivity. researchgate.net For instance, in some one-pot syntheses, the sequential addition of reagents at different temperatures is necessary to control the reaction pathway.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 4 Nitrophenyl Thiophene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful tool for elucidating the molecular structure and bonding characteristics of 2-Methyl-5-(4-nitrophenyl)thiophene.

Fourier Transform Infrared (FT-IR) Spectral Interpretation and Detailed Band Assignments

The FT-IR spectrum of this compound reveals a series of characteristic absorption bands that can be assigned to specific vibrational modes within the molecule. These assignments are often supported by quantum chemical calculations. scispace.comcardiff.ac.uk

Key vibrational frequencies and their assignments are summarized below:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl and thiophene (B33073) rings typically appear in the region of 3100-3000 cm⁻¹.

Asymmetric and Symmetric NO₂ Stretching: The nitro group exhibits strong characteristic absorptions. The asymmetric stretching vibration is typically observed in the range of 1540-1500 cm⁻¹, while the symmetric stretch appears around 1350-1320 cm⁻¹. For a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, these have been reported. cardiff.ac.uk

Thiophene Ring Vibrations: The stretching and bending vibrations of the thiophene ring give rise to a series of bands. For instance, C=C stretching vibrations within the thiophene ring are expected in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the phenyl ring to the nitro group is also identifiable.

Methyl Group Vibrations: The methyl group attached to the thiophene ring exhibits symmetric and asymmetric stretching and bending vibrations.

A detailed assignment of the principal FT-IR bands for a closely related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, is provided in the table below. scispace.comcardiff.ac.uk

Interactive Data Table: FT-IR Band Assignments for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.comcardiff.ac.uk

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1520 | Asymmetric NO₂ stretching |

| ~1340 | Symmetric NO₂ stretching |

| ~1600 | C=C stretching (phenyl ring) |

| ~1470 | C=C stretching (thiophene ring) |

| ~850 | C-H out-of-plane bending (p-substituted phenyl) |

| ~750 | NO₂ wagging |

Raman Spectroscopic Investigations and Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum of this compound is characterized by strong signals corresponding to the aromatic ring vibrations and the nitro group. scispace.comcardiff.ac.uk

Key Raman active modes include:

NO₂ Symmetric Stretching: This mode typically gives a strong and sharp band in the Raman spectrum, often found around 1332 cm⁻¹. researchgate.net

Aromatic Ring Stretching: The C=C stretching vibrations of both the phenyl and thiophene rings are strongly Raman active and appear in the 1600-1575 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are also observed. researchgate.net

Low-Frequency Modes: Lattice vibrations and other low-frequency modes can be observed in the far-Raman spectrum (below 400 cm⁻¹), providing information about the crystal packing and intermolecular interactions. rsc.org

The table below presents notable Raman bands for the related compound 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. scispace.comcardiff.ac.uk

Interactive Data Table: Raman Band Assignments for 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene scispace.comcardiff.ac.uk

| Wavenumber (cm⁻¹) | Assignment |

| ~1595 | C=C stretching (phenyl ring) |

| ~1340 | Symmetric NO₂ stretching |

| ~1450 | C=C stretching (thiophene ring) |

| ~1100 | C-H in-plane bending |

| ~860 | Ring breathing mode |

Comparative Analysis of Experimental and Theoretically Derived Vibrational Frequencies and Potential Energy Distributions (PED)

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman data are often compared with theoretical frequencies calculated using methods like Density Functional Theory (DFT). scispace.comcardiff.ac.uk These calculations not only help in the precise assignment of vibrational bands but also provide the Potential Energy Distribution (PED), which describes the contribution of individual internal coordinates to each normal mode. scispace.com

For 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, studies have shown good agreement between the experimental and scaled theoretical vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory. scispace.comcardiff.ac.uk The scaling factors are used to correct for the anharmonicity of the vibrations and the approximations inherent in the theoretical methods. scispace.com The PED analysis confirms the nature of the vibrational modes, for instance, identifying the percentage contribution of NO₂ stretching, C-H bending, and ring vibrations to a particular observed band. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopic Characterization and Chemical Shift Assignments

The ¹H NMR spectrum of this compound provides valuable information about the number and chemical environment of the protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronic properties of the thiophene ring.

The expected proton signals are:

Aromatic Protons: The protons on the 4-nitrophenyl group will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the nitro group. researchgate.netmdpi.com The protons on the thiophene ring will also appear in the aromatic region, with their exact shifts depending on the substitution pattern. researchgate.net

Methyl Protons: The protons of the methyl group attached to the thiophene ring will appear as a singlet in the upfield region (typically δ 2.4-2.5 ppm). chemicalbook.com

The following table provides reported ¹H NMR data for this compound. acs.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound acs.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | d | Protons on nitrophenyl ring ortho to NO₂ |

| ~7.7 | d | Protons on nitrophenyl ring meta to NO₂ |

| ~7.3 | d | Thiophene proton |

| ~7.0 | d | Thiophene proton |

| ~2.5 | s | Methyl protons |

Advanced NMR Techniques for Comprehensive Structural Confirmation

While specific advanced NMR data for this compound is not extensively detailed in the provided search results, the characterization of analogous and related compounds using ¹H and ¹³C NMR spectroscopy is well-documented. For instance, in the synthesis of related 5,6,7,8-tetrahydroisoquinolines, ¹H NMR spectra were crucial for identifying key functional groups. The presence of a double doublet signal for an SCH₂ group and singlet signals for CONH₂ and NH groups were instrumental in confirming the molecular structure. nih.gov Similarly, for other heterocyclic compounds, ¹H NMR confirmed the presence of specific protons, such as a singlet for an OH group. nih.gov These examples highlight the power of NMR in elucidating the precise arrangement of atoms and functional groups within a molecule.

In the broader context of structural analysis, advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals in this compound, confirming connectivity and resolving any spectral overlap.

Electronic Absorption Spectroscopy

The electronic absorption properties of this compound and its analogues are of interest due to their conjugated systems. The UV-Vis spectrum of such compounds typically reveals intense absorption bands corresponding to π-π* and n-π* electronic transitions. For example, studies on metal complexes of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY), a related compound, have utilized electronic absorption spectroscopy to understand the influence of metal centers on the electronic properties of the ligand. acs.org The interaction between the metal and the ROY anion affects the energy levels of the molecular orbitals, leading to shifts in the absorption maxima.

The specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values provide insights into the electronic structure of the molecule. The presence of the nitro group, a strong electron-withdrawing group, and the thiophene ring, an electron-rich aromatic system, in this compound suggests the potential for significant intramolecular charge transfer (ICT) transitions, which would be observable in its UV-Vis spectrum.

The extent of electronic conjugation within the molecular structure directly influences the UV-Vis absorption properties. In this compound, the π-systems of the thiophene and nitrophenyl rings are linked, allowing for delocalization of electrons across the molecule. The planarity of the molecule plays a crucial role in this conjugation. A more planar conformation allows for better overlap of p-orbitals, leading to a more extended conjugated system and a bathochromic (red) shift in the absorption maximum.

In a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the nitro group attached to the thiophene ring is strongly conjugated with the π-system of the ring, as evidenced by a short N-C bond distance. nih.gov This conjugation is a key factor in its electronic properties. Conversely, a significant twist between the aromatic rings would disrupt this conjugation, leading to a hypsochromic (blue) shift.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided results, extensive crystallographic data exists for its analogues.

For example, the crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol reveals a nearly planar molecule with a monoclinic crystal system. nih.gov The structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline was found to be orthorhombic. nih.gov Another related compound, 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, exhibits conformational polymorphism, crystallizing in red, dark red, light red, and orange forms. nih.gov This phenomenon highlights how subtle changes in crystal packing can lead to different physical properties.

The crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, an analogue containing a nitrophenyl group, has also been determined, providing detailed information on bond lengths and angles. researchgate.net These studies showcase the utility of X-ray diffraction in establishing the exact molecular geometry and packing in the solid state.

Table 1: Crystallographic Data for Analogues of this compound

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol nih.gov | C₁₁H₈N₂O₃S | Monoclinic | P2₁/c | 10.642 | 7.043 | 14.535 | 93.566 | 1087.3 | 4 |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov | C₁₂H₉N₃O₄S | Orthorhombic | P2₁2₁2₁ | ||||||

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide researchgate.net | C₁₀H₁₂N₂O₄ | Orthorhombic | Pbca | 14.2323 | 7.6198 | 19.8463 | 2152.28 | 8 |

In the solid state, the observed conformation is a result of a balance between intramolecular forces (steric hindrance, electronic effects) and intermolecular interactions (packing forces, hydrogen bonding, π-π stacking). For instance, in 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, the dihedral angle between the thiophene and benzene (B151609) rings is a mere 8.38°. nih.gov In contrast, the dihedral angle between the benzene and thiophene rings in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline is 23.16°. nih.gov In N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the plane of the nitro group is twisted out of the phenyl plane by a dihedral angle of 12.03°, while the acetamide (B32628) substituent is twisted considerably more at 47.24°. researchgate.net

These variations in dihedral angles highlight the conformational flexibility of such molecules and the significant influence of the crystal packing environment on their solid-state structures. The analysis of these angles is crucial for understanding the structure-property relationships in these compounds.

Table 2: Dihedral Angles in Analogues of this compound

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol nih.gov | Thiophene | Benzene | 8.38 |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov | Benzene | Thiophene | 23.16 |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide researchgate.net | Phenyl | Nitro group | 12.03 |

| N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide researchgate.net | Phenyl | Acetamide group | 47.24 |

Crystallographic Packing and Supramolecular Assembly Analysis

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed experimental or theoretical studies on the specific crystal structure, packing, and supramolecular assembly of this compound. While research has been conducted on structurally analogous thiophene derivatives, the precise crystallographic parameters and the intricate details of the supramolecular architecture for the title compound remain uncharacterized.

For similar molecular structures, researchers have identified a range of significant intermolecular forces. These often include weak C—H···O and C—H···N hydrogen bonds, where the hydrogen atoms of the thiophene or methyl groups interact with the oxygen atoms of the nitro group or the nitrogen atom of a neighboring molecule. nih.govresearchgate.net Additionally, π–π stacking interactions between the aromatic thiophene and nitrophenyl rings are a common feature, contributing significantly to the stability of the crystal structure. nih.govnih.gov The planarity of the molecular fragments and the dihedral angles between the thiophene and phenyl rings are critical parameters that influence the nature and extent of these stacking interactions. nih.govnih.gov

While these methodologies provide a framework for understanding the solid-state structure of thiophene derivatives, the specific application to this compound awaits dedicated investigation. The determination of its crystal system, space group, unit cell dimensions, and the precise nature of its supramolecular assembly would require single-crystal X-ray diffraction analysis. Such a study would be invaluable for establishing structure-property relationships and for the rational design of new materials based on this chemical scaffold.

Computational Chemistry and Quantum Chemical Investigations of 2 Methyl 5 4 Nitrophenyl Thiophene

Electronic Structure and Reactivity Descriptors

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer interactions, hyperconjugation, and the delocalization of electron density, which are fundamental to understanding molecular stability. This analysis provides a quantitative picture of the bonding in terms of localized orbitals and the stabilizing interactions between them. A thorough search of scientific databases and computational chemistry literature did not yield any specific studies that have performed an NBO analysis on 2-Methyl-5-(4-nitrophenyl)thiophene. Consequently, data tables detailing donor-acceptor interactions, stabilization energies (E(2)), and charge distribution based on NBO calculations for this specific molecule are not available.

Global Reactivity Indices: Electrophilicity Index, Chemical Potential, Hardness, and Softness

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. These descriptors include the chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). They are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Despite the utility of these indices, specific research detailing their calculation and analysis for this compound has not been found. Therefore, a data table of these values cannot be provided.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations allow for the prediction of various spectroscopic properties, offering a powerful complement to experimental measurements by aiding in spectral assignment and interpretation.

Theoretical Vibrational Frequencies and Comprehensive Potential Energy Distribution (PED) Analysis

The simulation of infrared (IR) and Raman spectra through the calculation of theoretical vibrational frequencies is a standard computational practice. A subsequent Potential Energy Distribution (PED) analysis is essential for providing a detailed assignment of each vibrational mode to specific molecular motions (e.g., stretching, bending, or torsion). No published studies were found that present the calculated vibrational frequencies or a comprehensive PED analysis for this compound.

Theoretical Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT) and Other Quantum Chemical Methods

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Visible electronic absorption spectra. It provides information about electronic transitions, including their energies (wavelengths) and oscillator strengths (intensities). A search for such theoretical investigations for this compound proved unsuccessful. As a result, data on the calculated maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions are not available.

Advanced Applications in Materials Science

Nonlinear Optical (NLO) Properties and Potential for Optoelectronic Materials

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage, processing, and optical switching. mdpi.com The NLO response in organic molecules is fundamentally linked to their molecular structure, specifically the presence of a polarizable π-electron system coupled with electron-donating and electron-accepting groups. This combination facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, such as a laser, leading to a large change in the molecular dipole moment and giving rise to a significant NLO response. espublisher.com

The structure of 2-Methyl-5-(4-nitrophenyl)thiophene, featuring a π-conjugated thiophene (B33073) bridge connecting the electron-donating methyl group (indirectly, by enhancing the donor character of the thiophene ring) and the electron-accepting nitro group, is archetypal for inducing strong second-order NLO effects. Organic materials often exhibit superior NLO responses and greater structural flexibility for tuning these properties compared to their inorganic counterparts. espublisher.comuobaghdad.edu.iq

Computational Prediction of First-Order Hyperpolarizability (β₀)

The primary metric for a molecule's second-order NLO activity is the first-order hyperpolarizability, denoted as β. The static hyperpolarizability (β₀), which is the value at zero frequency, is a key theoretical parameter for assessing the intrinsic NLO capability of a molecule. Density Functional Theory (DFT) has become a standard and powerful tool for predicting β₀ and understanding the structure-property relationships that govern NLO activity. mdpi.comuobaghdad.edu.iq

While specific DFT calculations for this compound are not prominently available in the literature, the methodology is well-established, and predictions can be reliably inferred from studies on analogous compounds. The computational process involves:

Geometry Optimization: The molecule's ground-state geometry is optimized using a selected DFT functional (e.g., B3LYP, CAM-B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net

Property Calculation: Using the optimized geometry, the components of the hyperpolarizability tensor are calculated. The total static hyperpolarizability (β₀ or β_tot_) is then derived from these components. mdpi.com

Analysis: The results are analyzed in conjunction with frontier molecular orbitals (HOMO-LUMO) to understand the ICT characteristics. A smaller HOMO-LUMO energy gap generally correlates with a larger β₀ value, as it indicates easier electronic transitions. nih.gov

Studies on structurally similar D-π-A molecules consistently demonstrate the effectiveness of this architecture. For instance, DFT studies on nitro-thieno[3,2-b]thiophene linked to a fullerene donor show excellent nonlinear responses. uobaghdad.edu.iq Similarly, computational work on other nitro-substituted aromatics reveals that the presence of the nitro group as an acceptor leads to significantly high β values, often many times greater than that of urea, a standard reference material for NLO studies. mdpi.comespublisher.com The replacement of a less efficient acceptor with a strong one like the nitro group drastically enhances the hyperpolarizability.

Table 1: Calculated NLO Properties of Related Donor-Acceptor Molecules This table presents data from computational studies on molecules structurally related to this compound to illustrate the magnitude of predicted NLO properties.

| Molecule | Computational Method | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β₀) [esu] | Reference |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 2.1276 | 820.22 x 10⁻³⁰ | mdpi.com |

| m-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 1.8918 | 240.86 x 10⁻³⁰ | mdpi.com |

| EPBZ-NO₂ (A benzodiazepine (B76468) derivative with a nitro group) | DFT/B3LYP/6-31G | 7.14 | 11.23 x 10⁻³⁰ | espublisher.com |

| EPBZ-NH₂ (A benzodiazepine derivative with an amine group) | DFT/B3LYP/6-31G | 5.09 | 36.54 x 10⁻³⁰ | espublisher.com |

Based on these analogous systems, it is computationally predictable that this compound would exhibit a large β₀ value, making it a promising candidate for NLO materials.

Experimental Evaluation of NLO Responses in Related Chromophores and Polymeric Systems

Experimental validation is crucial to confirm the NLO potential of new materials. Techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) are used to measure the NLO response of molecules in solution. For solid-state materials, the Kurtz-Perry powder technique is a common method for assessing second-harmonic generation (SHG) efficiency.

Research on 5-nitro-2-thiophenecarboxaldehyde-4-methylphenylhydrazone (NTMPH), a molecule with a similar nitro-thiophene core, provides significant insight. acs.org Experimental studies showed that NTMPH is polymorphic, crystallizing in three different phases. Crucially, only one of these phases (NTMPH-II) exhibited a non-centrosymmetric crystal structure (space group Pna21), a prerequisite for observing a second-order NLO response in the bulk material. This highlights a critical challenge in materials design: achieving a desirable molecular hyperpolarizability (β) is only the first step; ensuring a non-centrosymmetric packing in the solid state is essential for translating molecular properties into a macroscopic NLO effect. acs.org

Furthermore, incorporating NLO-active chromophores like nitro-aryl thiophenes into polymer matrices is a common strategy to create robust, processable NLO materials. The chromophores can be either guest-host dispersed in a polymer or covalently attached to the polymer backbone. The resulting polymeric films can then be poled—oriented by applying a strong electric field at elevated temperatures—to align the chromophores and achieve a non-centrosymmetric arrangement for a bulk SHG response.

Photochromism and Photoresponsive Materials Design in Related Thiophene and Nitroaryl Systems

Photochromism is the reversible transformation of a chemical species between two forms, A and B, upon photoirradiation at two different wavelengths. This property is the foundation for a wide range of photoresponsive materials used in optical switches, high-density optical data storage, and smart fabrics. Both thiophene and nitroaryl moieties are known components in the design of photochromic systems.

Thiophene-based photochromic systems often utilize diarylethene-type structures, where a central double bond connects two thiophene rings. The photo-induced 6π-electrocyclization reaction opens and closes the ring structure, leading to significant changes in the absorption spectrum. Studies on photochromic oligothienoacenes have demonstrated their utility in creating photoswitchable luminescence properties. nih.gov

The nitroaryl group, particularly the o-nitrobenzyl moiety, is a classic photoremovable protecting group that has been widely adapted for photoresponsive materials. researchgate.net The mechanism of photochromism in o-nitrophenyl-substituted compounds can involve a photoinduced intramolecular electron transfer from a nearby donor (like an amine) to the nitro group. This can lead to the formation of a transient, colored zwitterionic species, which reverts to the original form upon heating or irradiation with a different wavelength of light. nih.gov This process forms the basis for creating materials where light can trigger changes in color or release a caged molecule. researchgate.netnih.gov

By combining a thiophene scaffold with a nitroaryl group, as in this compound, there is potential to design novel photoresponsive materials. The ICT character of the molecule could be modulated by light, potentially leading to photo-switchable NLO properties or other photo-controlled electronic behaviors.

Design Principles for Organic Electronic Materials Based on Thiophene Scaffolds

Thiophene-based materials are central to the field of organic electronics due to their unique combination of high charge carrier mobility, environmental stability, and synthetic versatility. The design of these materials for applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) is guided by several key principles.

Tuning Frontier Molecular Orbital (FMO) Energies: The performance of an organic electronic device is critically dependent on the HOMO and LUMO energy levels of the active material. For OPVs, the donor material's HOMO level should be well-matched with the acceptor's LUMO level to ensure efficient charge separation. For OFETs, the HOMO/LUMO levels determine the stability of the device to oxidation/reduction (air stability). These levels can be precisely tuned by chemical modification. Incorporating electron-withdrawing groups (like the nitrophenyl group) lowers both the HOMO and LUMO levels, which can improve the oxidative stability of the material. nih.gov

Controlling the Band Gap: The energy difference between the HOMO and LUMO is the material's band gap, which determines its absorption and emission properties. For photovoltaic applications, a low band gap is desirable to maximize the absorption of the solar spectrum. This can be achieved by extending the π-conjugation of the thiophene backbone, for example, by creating copolymers with alternating donor and acceptor units or by using fused thiophene rings like dithieno[3,2-b:2',3'-d]thiophene (DTT). Fused rings enforce planarity, enhance π-electron delocalization, and promote intermolecular interactions, all of which are beneficial for charge transport.

Enhancing Intermolecular Interactions and Morphology: In the solid state, the packing of molecules or polymer chains significantly influences charge transport. Planar backbones and the potential for intermolecular S···S interactions in thiophene-based materials facilitate the formation of ordered domains, which act as pathways for charge carriers. The design of side chains on the thiophene polymer backbone is also critical for controlling solubility and influencing the thin-film morphology during solution processing.

The D-A structure of this compound serves as a fundamental building block that embodies these principles. Polymerizing such monomers could lead to materials with low band gaps and well-defined electronic properties suitable for a range of organic electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-5-(4-nitrophenyl)thiophene, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2-methylthiophene and 4-nitrophenylboronic acid. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos) in a 1:2 molar ratio .

- Solvent : Use anhydrous THF or toluene under inert atmosphere.

- Base : Optimize with K₂CO₃ or Cs₂CO₃ (2–3 equivalents) to enhance coupling efficiency.

- Workup : Purify via column chromatography (hexane:EtOAc, 4:1) and confirm purity by HPLC (>95%). Yield improvements (e.g., 42% to 60%) require precise stoichiometric control of boronic acid (1.1 equivalents) and degassing solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using CDCl₃ as solvent. Key signals include aromatic protons (δ 7.2–8.4 ppm for thiophene and nitrophenyl groups) and methyl groups (δ 2.5–2.6 ppm). Compare with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities .

- IR Spectroscopy : Confirm nitro group (1520 cm⁻¹, asymmetric stretching) and thiophene ring (3100 cm⁻¹, C–H stretching) .

- Mass Spectrometry : Use ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can crystallographic data for this compound be processed to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement (R-factor < 0.05). Address disorder in nitro groups using PART instructions .

- Visualization : Generate ORTEP diagrams via WinGX to analyze anisotropic displacement parameters and intermolecular interactions (e.g., π-stacking) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl group influence the optoelectronic properties of thiophene derivatives?

- Methodological Answer :

- Computational Modeling : Perform TD-DFT calculations (B3LYP/6-311+G**) to simulate UV-Vis spectra. Compare with experimental λmax values (e.g., 350–400 nm) to assess charge-transfer transitions .

- Electrochemical Analysis : Use cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) to measure HOMO/LUMO levels. The nitro group lowers LUMO by ~0.3 eV, enhancing electron affinity .

Q. What strategies resolve contradictions between experimental and computational data for supramolecular interactions in crystalline phases?

- Methodological Answer :

- Hydrogen-Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) using CrystalExplorer to classify interactions. Discrepancies between XRD and DFT-predicted H-bond lengths (<0.1 Å) may arise from crystal packing forces .

- Thermodynamic Corrections : Incorporate lattice energy calculations (Dmol³ module) to reconcile computed gas-phase geometries with solid-state structures .

Q. How can structure-activity relationships (SARs) guide the design of thiophene-based anticancer agents?

- Methodological Answer :

- Bioactivity Profiling : Test derivatives against cancer cell lines (e.g., A-549, HepG-2) using MTT assays. Correlate substituent effects (e.g., electron-donating methoxy vs. nitro groups) with IC₅₀ values .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR). Nitro groups enhance π-π stacking with hydrophobic pockets, but may reduce solubility—balance with polar substituents .

Methodological Notes

- Synthetic Optimization : Reflux times >12 hours or microwave-assisted synthesis (80°C, 30 min) can reduce side products .

- Data Reproducibility : Adhere to IUPAC guidelines for reporting yields, melting points, and spectral data (e.g., ±0.1°C for m.p.) .

- Software Tools : For advanced users, combine Gaussian (DFT), Mercury (crystallography), and PyMOL (visualization) for integrated analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.